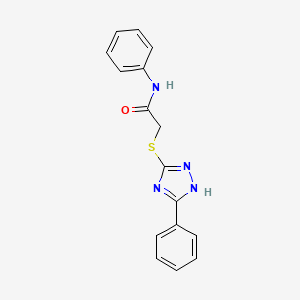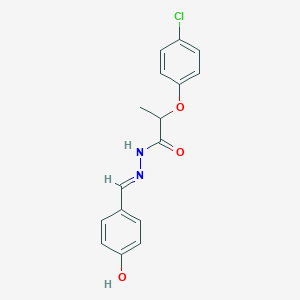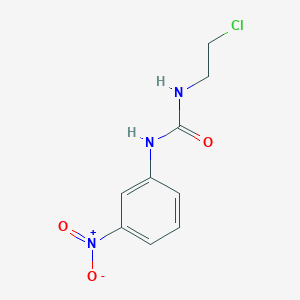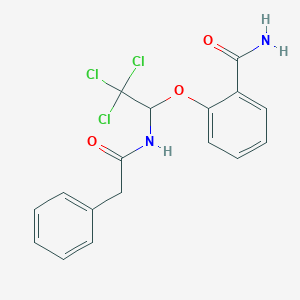
N-(Phenylsulphonyl)sulphanilamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Phénylsulfonyl)sulfanilamide est un composé organique de formule moléculaire C12H12N2O4S2. Il s'agit d'un dérivé de sulfonamide, caractérisé par la présence d'un groupe sulfonyle lié à un cycle phényle et d'un groupe amino. Ce composé est connu pour ses applications diverses dans différents domaines, notamment la chimie, la biologie, la médecine et l'industrie .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
N-(Phénylsulfonyl)sulfanilamide peut être synthétisé par plusieurs méthodes. Une approche courante implique la réaction de la sulfanilamide avec le chlorure de phénylsulfonyle en présence d'une base telle que la pyridine. La réaction se déroule généralement dans des conditions douces, produisant le produit souhaité avec une pureté élevée .
Méthodes de production industrielle
Dans les milieux industriels, la synthèse de N-(Phénylsulfonyl)sulfanilamide implique souvent des réactions à grande échelle utilisant des équipements automatisés. Le processus peut inclure des étapes telles que la purification par recristallisation ou chromatographie pour garantir que le produit final répond aux normes requises .
Analyse Des Réactions Chimiques
Types de réactions
N-(Phénylsulfonyl)sulfanilamide subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des acides sulfoniques.
Réduction : Les réactions de réduction peuvent convertir le groupe sulfonyle en un groupe sulfinyle ou sulfényle.
Substitution : Le groupe amino peut participer à des réactions de substitution nucléophile.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.
Réduction : Les agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont souvent utilisés.
Substitution : Des réactifs comme les halogénoalcanes ou les chlorures d'acyle peuvent être employés pour les réactions de substitution.
Principaux produits formés
Les principaux produits formés à partir de ces réactions comprennent les acides sulfoniques, les dérivés sulfinyles et les sulfonamides substitués, selon les conditions réactionnelles et les réactifs spécifiques utilisés .
Applications de la recherche scientifique
N-(Phénylsulfonyl)sulfanilamide a un large éventail d'applications dans la recherche scientifique :
Chimie : Il est utilisé comme élément constitutif pour la synthèse de molécules plus complexes.
Biologie : Le composé est étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Il sert de précurseur pour le développement d'agents pharmaceutiques, en particulier les médicaments à base de sulfonamides.
Industrie : N-(Phénylsulfonyl)sulfanilamide est utilisé dans la production de colorants, d'agrochimiques et de polymères .
Mécanisme d'action
Le mécanisme d'action de N-(Phénylsulfonyl)sulfanilamide implique son interaction avec des cibles moléculaires spécifiques. Dans les systèmes biologiques, il agit comme un inhibiteur compétitif de l'enzyme dihydroptéroate synthétase, qui est essentielle à la synthèse de l'acide folique dans les bactéries. En inhibant cette enzyme, le composé perturbe la croissance et la réplication bactériennes .
Applications De Recherche Scientifique
N-(Phenylsulphonyl)sulphanilamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents, particularly sulfonamide-based drugs.
Industry: This compound is utilized in the production of dyes, agrochemicals, and polymers .
Mécanisme D'action
The mechanism of action of N-(Phenylsulphonyl)sulphanilamide involves its interaction with specific molecular targets. In biological systems, it acts as a competitive inhibitor of the enzyme dihydropteroate synthetase, which is crucial for the synthesis of folic acid in bacteria. By inhibiting this enzyme, the compound disrupts bacterial growth and replication .
Comparaison Avec Des Composés Similaires
Composés similaires
Sulfaméthazine : Un autre dérivé de sulfonamide utilisé en médecine vétérinaire.
Sulfadiazine : Employé en association avec la pyriméthamine pour traiter la toxoplasmose.
Sulfaméthoxazole : Souvent utilisé en association avec le triméthoprime pour les infections bactériennes
Unicité
N-(Phénylsulfonyl)sulfanilamide est unique en raison de ses caractéristiques structurales spécifiques, qui confèrent une réactivité chimique et une activité biologique distinctes. Ses groupes sulfonyle et amino doubles permettent des modifications chimiques polyvalentes, ce qui en fait un composé précieux dans diverses applications de recherche et industrielles .
Propriétés
Numéro CAS |
80789-73-7 |
|---|---|
Formule moléculaire |
C12H12N2O4S2 |
Poids moléculaire |
312.4 g/mol |
Nom IUPAC |
4-amino-N-(benzenesulfonyl)benzenesulfonamide |
InChI |
InChI=1S/C12H12N2O4S2/c13-10-6-8-12(9-7-10)20(17,18)14-19(15,16)11-4-2-1-3-5-11/h1-9,14H,13H2 |
Clé InChI |
TXWROWPXUQZXFZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)S(=O)(=O)NS(=O)(=O)C2=CC=C(C=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-methyl-N-(2,2,2-trichloro-1-{[(2-hydroxyphenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11994828.png)
![N-(2,2,2-trichloro-1-{[(4-chlorophenyl)carbamothioyl]amino}ethyl)butanamide](/img/structure/B11994833.png)


![N-[(E)-1-(3-pyridinyl)ethylidene]-2-(trifluoromethyl)aniline](/img/structure/B11994858.png)


![5-bromo-N-(2,2,2-trichloro-1-{[(2-iodoanilino)carbothioyl]amino}ethyl)-2-furamide](/img/structure/B11994872.png)
![N'-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide](/img/structure/B11994880.png)
![7-(3-bromobenzyl)-3-methyl-8-[(2-oxopropyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11994888.png)
![2-[(3-ethyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-phenyl-N-(propan-2-yl)acetamide](/img/structure/B11994891.png)

